![molecular formula C25H14F2O9 B1148440 5-FG 488 Acid Diacetate [5-CDFFDA] CAS No. 195136-74-4](/img/new.no-structure.jpg)

5-FG 488 Acid Diacetate [5-CDFFDA]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is particularly valuable for labeling specific proteins and cells, making it a crucial tool in drug discovery, biomarker identification, and cellular imaging studies for diseases such as cancer and neurological disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

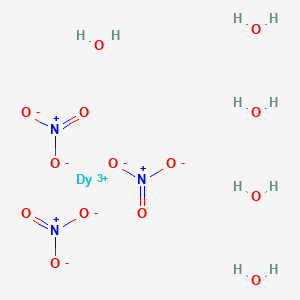

The synthesis of 5-FG 488 Acid Diacetate involves multiple steps, starting from the appropriate fluorophore precursor. The key steps include:

Fluorophore Activation: The fluorophore is activated using suitable reagents to introduce reactive groups.

Acetylation: The activated fluorophore undergoes acetylation to form the diacetate derivative. This step typically involves the use of acetic anhydride and a base such as pyridine.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of 5-FG 488 Acid Diacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

cGMP (current Good Manufacturing Practice) Compliance: Ensuring the production environment meets stringent quality standards.

Large-Scale Reactors: Utilizing large-scale reactors for the synthesis steps.

Automated Purification Systems: Employing automated systems for efficient purification and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

5-FG 488 Acid Diacetate undergoes various chemical reactions, including:

Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the free acid form.

Conjugation: It can react with amines or thiols to form stable conjugates, useful for labeling proteins and other biomolecules.

Common Reagents and Conditions

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.

Conjugation: Common reagents include N-hydroxysuccinimide (NHS) esters and carbodiimides for amine conjugation, and maleimides for thiol conjugation.

Major Products

Hydrolysis: Produces the free acid form of the dye.

Conjugation: Results in labeled biomolecules, such as proteins or peptides.

Applications De Recherche Scientifique

5-FG 488 Acid Diacetate has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in cellular imaging to visualize and track specific proteins, organelles, and cellular processes.

Medicine: Utilized in drug discovery for high-throughput screening and biomarker identification.

Industry: Applied in the development of diagnostic assays and biosensors.

Mécanisme D'action

The mechanism of action of 5-FG 488 Acid Diacetate involves its ability to fluoresce upon excitation with specific wavelengths of light. The dye absorbs light and emits fluorescence, which can be detected and measured. This property allows it to label and visualize specific targets within biological samples. The molecular targets and pathways involved depend on the specific application, such as labeling proteins or tracking cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Oregon Green 488 Carboxylic Acid Diacetate

- Fluorescein Diacetate

- Rhodamine 123

Comparison

5-FG 488 Acid Diacetate is unique due to its specific excitation and emission wavelengths, which provide high sensitivity and low background fluorescence. Compared to similar compounds like Oregon Green 488 Carboxylic Acid Diacetate and Fluorescein Diacetate, 5-FG 488 Acid Diacetate offers improved photostability and brightness, making it more suitable for long-term imaging studies.

Propriétés

Numéro CAS |

195136-74-4 |

|---|---|

Formule moléculaire |

C25H14F2O9 |

Poids moléculaire |

496.37 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)

![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)

![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)